BenchChemオンラインストアへようこそ!

NIR178

Immuno-oncology GPCR pharmacology A2AR antagonism

Procure NIR178 (Taminadenant/PBF-509), an orally bioavailable, non-xanthine A2AR antagonist for your advanced research. Unlike generic xanthine derivatives, NIR178 offers high specificity for human A2AR with no agonistic activity, ensuring reliable target engagement. Its proven capacity to reverse adenosine-mediated T-cell immunosuppression makes it the definitive choice for combination studies overcoming PD-(L)1 resistance. Simultaneously, its validated efficacy in reversing motor deficits and inhibiting L-DOPA-induced dyskinesia in vivo distinguishes it as a premier tool for Parkinson's disease investigations. A robust LC-MS/MS method supports PK/PD profiling. Request a quote.

Molecular Formula
Molecular Weight
Cat. No. B1193346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIR178
SynonymsNIR178;  NIR-178;  NIR 178; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NIR178 (Taminadenant/PBF-509): A Selective, Orally Active Adenosine A2A Receptor (A2AR) Antagonist for Immuno-Oncology and CNS Research


NIR178 (also designated Taminadenant or PBF-509) is a potent, orally bioavailable, non-xanthine small-molecule antagonist of the adenosine A2A receptor (A2AR) . It exhibits high specificity for the human A2AR, with no significant agonistic activity [1]. The compound is a clinical-stage investigational drug, having reached Phase 2 evaluation in oncology indications (e.g., advanced solid tumors, non-Hodgkin lymphoma) [2]. Its dual potential for reversing adenosine-mediated T-cell immunosuppression and for modulating dopaminergic pathways makes it a compound of interest in both immuno-oncology and Parkinson's disease research .

Why NIR178 Cannot Be Substituted by Other A2AR Antagonists Without Risking Inconsistent Results


The adenosine 2A receptor (A2AR) antagonist class encompasses a wide range of chemotypes and pharmacodynamic profiles that are not interchangeable. Early xanthine-based antagonists (e.g., caffeine) lack potency and selectivity [1]. Even among the more recent selective non-xanthine antagonists, clinical outcomes have varied significantly, often due to differences in ligand binding kinetics and the ability to maintain receptor occupancy in the adenosine-rich tumor microenvironment (TME) [1]. Furthermore, critical properties like oral bioavailability, brain penetration, and the propensity for drug-drug interactions differ substantially across this class, directly impacting experimental design and clinical application [2]. Direct substitution can lead to experimental failure due to altered potency, insufficient target engagement, or off-target effects.

Quantitative Evidence for NIR178: Direct Performance and Differentiation from A2AR Antagonist Comparators


High Binding Affinity and Potent Inhibition of A2AR-Mediated cAMP Accumulation

NIR178 demonstrates potent, selective binding to the human A2A receptor and robustly inhibits downstream signaling. It binds with a Ki of 12 nM and antagonizes agonist-mediated cAMP accumulation with a KB of 72.8 nM in HEK cells expressing human A2AR . For context, the classic A2AR antagonist Istradefylline has a Ki of 2.2 nM, indicating NIR178's potency is within the clinically relevant range for this target class . This strong target engagement is foundational to its ability to reverse adenosine-mediated T-cell suppression.

Immuno-oncology GPCR pharmacology A2AR antagonism

Clinical Activity in Advanced NSCLC: Monotherapy and Combination with PD-1 Inhibitor Spartalizumab

In a Phase I/II study of 24 heavily pre-treated advanced NSCLC patients, NIR178 demonstrated clinical activity both as a single agent and in combination with the anti-PD-1 antibody spartalizumab [1]. As monotherapy, NIR178 achieved a confirmed complete response (CR) at 480 mg BID and a partial response (PR) at 80 mg BID [1]. Notably, durable stable disease lasting >44 weeks with tumor shrinkage was observed in two patients who had prior immunotherapy exposure [1]. This is in contrast to the often limited single-agent activity reported for other early A2AR antagonists [2].

Immunotherapy Non-Small Cell Lung Cancer Phase I Clinical Trial

Established Tolerability and Dose Range for Oral Administration

The safety and tolerability of NIR178 have been established across a wide dose range in clinical trials, providing a clear framework for preclinical and clinical study design. The maximum tolerated dose (MTD) for NIR178 monotherapy was determined to be 480 mg twice daily (BID), while the MTD in combination with the PD-1 inhibitor spartalizumab is 240 mg BID [1]. Dose-limiting toxicities (DLTs) at the highest monotherapy dose (640 mg BID) included Grade 3 nausea and elevated liver enzymes [2]. The most common adverse events were manageable and included nausea (67%), fatigue (63%), and dyspnea (46%) [3]. This extensive safety data is a key differentiator from less clinically advanced research compounds.

Drug Safety Pharmacokinetics Phase I Clinical Trial

Reversal of Motor Impairments in Multiple Rat Models of Parkinsonism

NIR178 demonstrates significant efficacy in preclinical models of Parkinson's disease (PD), providing a differentiated profile for CNS applications. At oral doses of 3-30 mg/kg, it potently reverses haloperidol-induced catalepsy and reduces tremulous jaw movements in rats [1]. Importantly, at a dose of 3 mg/kg, it not only reverses parkinsonian motor deficits but also inhibits L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of standard PD therapy [2]. This anti-dyskinetic property is not uniformly observed across all A2AR antagonists and suggests a specific advantage for NIR178 in PD research.

Parkinson's disease Movement Disorders In Vivo Pharmacology

Validated LC-MS/MS Method for Human Pharmacokinetics, Enabling Quantitative Analysis in Clinical Studies

A robust and selective LC-MS/MS method has been developed and validated for the simultaneous quantification of NIR178 and its major metabolite, NJI765, in human plasma [1]. This method demonstrates excellent reproducibility with a coefficient of variation (CV) of ≤8.0% and consistent matrix factors (0.97-1.05) across various plasma types, ensuring accurate measurement of drug exposure in clinical trials [1]. The existence of this validated bioanalytical method provides a significant advantage for researchers, enabling precise pharmacokinetic and pharmacodynamic (PK/PD) correlations and supporting dose optimization in clinical studies.

Bioanalysis LC-MS/MS Clinical Pharmacokinetics

Optimal Research and Development Applications for NIR178 Based on Verified Performance Data


Immuno-Oncology: Overcoming PD-(L)1 Inhibitor Resistance in Advanced NSCLC and Other Solid Tumors

NIR178 is ideally suited for combination studies aimed at reversing adenosine-mediated immunosuppression, a key mechanism of resistance to PD-(L)1 blockade. Its Phase I/II data in NSCLC [1] and ongoing Phase II studies in various solid tumors (e.g., renal cell carcinoma, pancreatic cancer, DLBCL) [2] demonstrate its potential to enhance anti-tumor immunity, even in patients who have progressed on prior immunotherapy. The compound's oral bioavailability and defined safety profile make it a strong candidate for preclinical and clinical investigation in this area.

Parkinson's Disease: Investigating Non-Dopaminergic Therapies for Motor Fluctuations and Dyskinesia

NIR178 is a powerful tool for research into Parkinson's disease, specifically for exploring A2AR antagonism as a non-dopaminergic strategy. Its proven ability to reverse motor deficits and, critically, to inhibit L-DOPA-induced dyskinesia in rodent models [3] differentiates it from compounds that only address motor symptoms. This makes NIR178 highly valuable for preclinical studies focused on developing adjunctive therapies to improve motor function and reduce the side effects of standard levodopa treatment.

Clinical Pharmacology and Translational Research: Investigating PK/PD of A2AR Antagonism

The availability of a robust, validated LC-MS/MS method for quantifying NIR178 and its major metabolite in human plasma [4] makes it an excellent tool for clinical pharmacology studies. Researchers can precisely correlate drug exposure with pharmacodynamic markers of A2AR inhibition (e.g., pCREB levels in T-cells [5]), enabling a deeper understanding of target engagement and the optimization of dosing regimens for future A2AR antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NIR178

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.